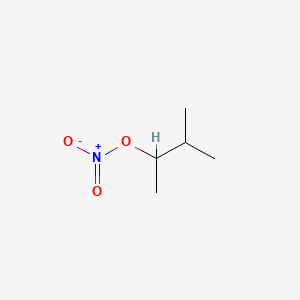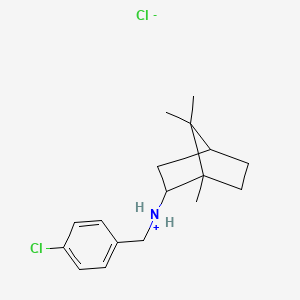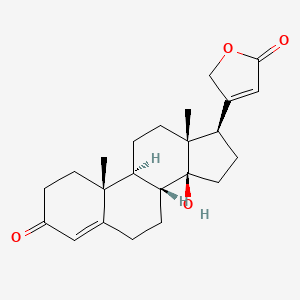![molecular formula C20H23BrN6O8 B13747772 N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide CAS No. 27189-31-7](/img/structure/B13747772.png)
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound is characterized by its azo group, which is responsible for its intense coloration, and its multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with N-[5-[Bis-(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide under alkaline conditions to form the azo compound.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors for the diazotization and coupling reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its intense coloration. It can also serve as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Potential use in drug development as a molecular scaffold for designing new therapeutic agents.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Wirkmechanismus
The mechanism of action of N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide largely depends on its application:
As a Dye: The azo group is responsible for the compound’s ability to absorb visible light, resulting in its vibrant color.
In Biological Systems: The compound can interact with various biomolecules, potentially altering their function or structure. The exact molecular targets and pathways would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-fluoro-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chlorine or fluorine analogs. The specific combination of functional groups also contributes to its distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
27189-31-7 |
|---|---|
Molekularformel |
C20H23BrN6O8 |
Molekulargewicht |
555.3 g/mol |
IUPAC-Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C20H23BrN6O8/c1-3-35-19-11-16(15(22-12(2)30)10-17(19)25(4-6-28)5-7-29)23-24-20-14(21)8-13(26(31)32)9-18(20)27(33)34/h8-11,28-29H,3-7H2,1-2H3,(H,22,30) |
InChI-Schlüssel |
CZRLMQSJSAOTOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





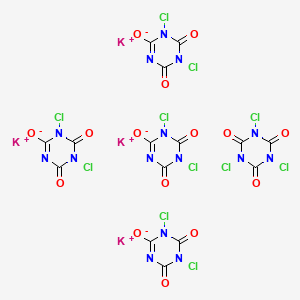
![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
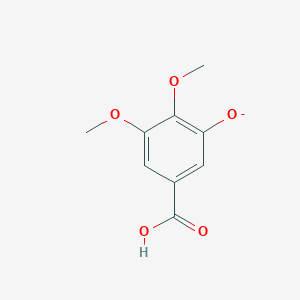
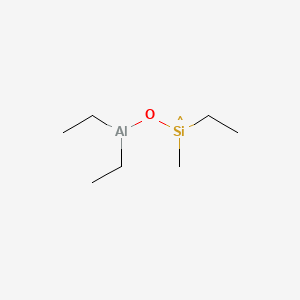
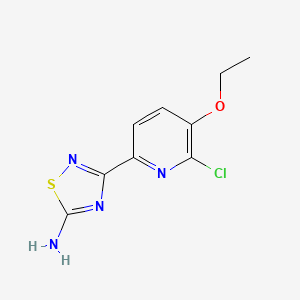
![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)
